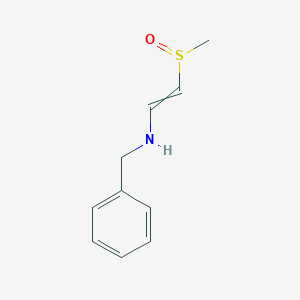
4,4,4-Trichlorobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trichlorobutan-2-one is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4,4-Trichlorobutan-2-one can be synthesized through the reaction of allyl alcohol with chloroform in the presence of a radical initiator. The reaction is typically carried out under high temperature (100 to 150°C) and high pressure (80 to 90 psi) conditions. The radical initiator can be an organic peroxide, per ester, or azo compound .
Industrial Production Methods: In an industrial setting, the continuous addition of allyl alcohol to chloroform is employed to ensure a consistent reaction rate. The process involves the gradual addition of allyl alcohol to chloroform over the reaction period, ensuring that chloroform is always present in molar excess .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trichlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trichlorobutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4,4,4-Trichlorobutan-2-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
4,4,4-Trichlorobutan-1-ol: A related compound with a hydroxyl group instead of a ketone group.
1,1,1-Trichloropropan-2-one: A similar chlorinated ketone with one less carbon atom.
4,4,4-Trichlorobutan-2-ol: A compound with a hydroxyl group on the second carbon instead of a ketone group
Uniqueness: 4,4,4-Trichlorobutan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
112605-39-7 |
|---|---|
Formule moléculaire |
C4H5Cl3O |
Poids moléculaire |
175.44 g/mol |
Nom IUPAC |
4,4,4-trichlorobutan-2-one |
InChI |
InChI=1S/C4H5Cl3O/c1-3(8)2-4(5,6)7/h2H2,1H3 |
Clé InChI |
RTAZMUDBALXXCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
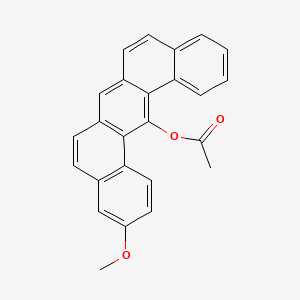
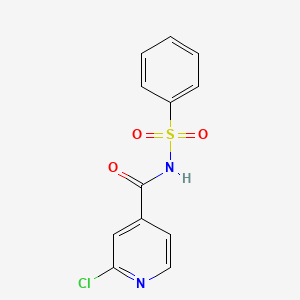


![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
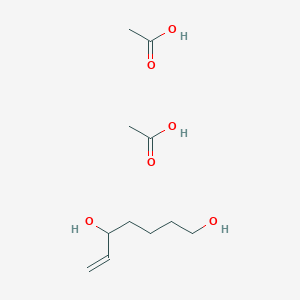
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

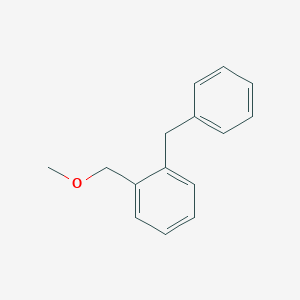
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
